Lercanidipine
Lercanidipine
Lercanidipine, also known as lercanil or zanidip, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Lercanidipine is a drug which is used for the treatment of hypertension, management of angina pectoris and raynaud's syndrome. Lercanidipine is considered to be a practically insoluble (in water) and relatively neutral molecule. Lercanidipine has been detected in multiple biofluids, such as urine and blood. Within the cell, lercanidipine is primarily located in the membrane (predicted from logP).
Lercanidipine is a diarylmethane.
Lercanidipine is a calcium channel blocker of the dihydropyridine class. It is sold under various commercial names including Zanidip.
Lercanidipine is a diarylmethane.
Lercanidipine is a calcium channel blocker of the dihydropyridine class. It is sold under various commercial names including Zanidip.
Brand Name:
Vulcanchem
CAS No.:
100427-26-7
VCID:
VC0532796
InChI:
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3
SMILES:
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Molecular Formula:
C36H41N3O6
Molecular Weight:
611.7 g/mol
Lercanidipine
CAS No.: 100427-26-7
Inhibitors
VCID: VC0532796
Molecular Formula: C36H41N3O6
Molecular Weight: 611.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 100427-26-7 |
---|---|
Product Name | Lercanidipine |
Molecular Formula | C36H41N3O6 |
Molecular Weight | 611.7 g/mol |
IUPAC Name | 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3 |
Standard InChIKey | ZDXUKAKRHYTAKV-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Appearance | Solid powder |
Physical Description | Solid |
Description | Lercanidipine, also known as lercanil or zanidip, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Lercanidipine is a drug which is used for the treatment of hypertension, management of angina pectoris and raynaud's syndrome. Lercanidipine is considered to be a practically insoluble (in water) and relatively neutral molecule. Lercanidipine has been detected in multiple biofluids, such as urine and blood. Within the cell, lercanidipine is primarily located in the membrane (predicted from logP). Lercanidipine is a diarylmethane. Lercanidipine is a calcium channel blocker of the dihydropyridine class. It is sold under various commercial names including Zanidip. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Lercadip lercanidipine lercanidipine hydrochloride Lerdip methyl-1,1-dimethyl-2-(N-(3,3-diphenylpropyl)-N-methylamino)ethyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate REC 15-2375 REC-15-2375 Zanidip |
Reference | 1: Tabidze GA, Gezeli TD, Tsibadze TA, Dolidze NM. [Clinical efficacy of calcium channel blockers slow the third generation of lercanidipine in the treatment of patients with arterial hypertension and metabolic disorders (review)]. Georgian Med News. 2015 Feb;(239):51-6. Review. Russian. PubMed PMID: 25802450. 2: Pogosova GV, Ausheva AK, Karpova AV, Salbieva AO. [Third generation calcium antagonist lercanidipine: the evidence base for clinical decision]. Kardiologiia. 2014;54(2):43-6. Review. Russian. PubMed PMID: 24888200. 3: Burnier M. Renal protection with calcium antagonists: the role of lercanidipine. Curr Med Res Opin. 2013 Dec;29(12):1727-35. doi: 10.1185/03007995.2013.842891. Epub 2013 Sep 27. Review. PubMed PMID: 24069902. 4: Maksimov ML, Malykhina AI. [Clinical cfficacy of calcium channel blockers slow the third generation of lercanidipine in the treatment of patients with arterial hypertension]. Kardiologiia. 2013;53(6):85-90. Review. Russian. PubMed PMID: 23953051. 5: Striuk RI. [The place of lercanidipine in the treatment of cardiovascular diseases]. Kardiologiia. 2013;53(4):76-9. Review. Russian. PubMed PMID: 23952957. 6: Minushkina LO. [Treatment of arteril hypertension in patients with chronic kidney disease: a fixed combination of lercanidipine and enalapril]. Kardiologiia. 2013;53(12):64-9. Review. Russian. PubMed PMID: 24800484. 7: Minushkina LO, Iosava IK. [Lercanidipine in the treatment of arterial hypertension]. Kardiologiia. 2012;52(12):70-4. Review. Russian. PubMed PMID: 23237444. 8: Egan CG, Pontremoli R. Role of the fixed-dose combination lercanidipine-enalapril in renal protection. J Nephrol. 2011 Jul-Aug;24(4):428-37. doi: 10.5301/JN.2011.6271. Review. PubMed PMID: 21279953. 9: Borghi C, Cicero AF. Rationale for the use of a fixed-dose combination in the management of hypertension: efficacy and tolerability of lercanidipine/enalapril. Clin Drug Investig. 2010;30(12):843-54. doi: 10.2165/11584470-000000000-00000. Review. Erratum in: Clin Drug Investig. 2011;31(8):572. PubMed PMID: 20923243. 10: Chatzikyrkou C, Haller H, Menne J. The role of fixed-dose combinations in the management of hypertension: focus on lercanidipine-enalapril. Expert Opin Pharmacother. 2009 Aug;10(11):1833-40. doi: 10.1517/14656560903055087. Review. PubMed PMID: 19527194. 11: Burnier M, Pruijm M, Wuerzner G. Treatment of essential hypertension with calcium channel blockers: what is the place of lercanidipine? Expert Opin Drug Metab Toxicol. 2009 Aug;5(8):981-7. doi: 10.1517/17425250903085135. Review. PubMed PMID: 19619074. 12: Menne J, Haller H. Fixed-dose lercanidipine/enalapril for hypertension. Drugs Today (Barc). 2008 Apr;44(4):261-70. Review. PubMed PMID: 18536784. 13: Hair PI, Scott LJ, Perry CM. Fixed-dose combination lercanidipine/enalapril. Drugs. 2007;67(1):95-106; discussion 107-8. Review. PubMed PMID: 17209666. 14: Ram CV. Hypertension, possible vascular protection and lercanidipine. Expert Rev Cardiovasc Ther. 2006 Nov;4(6):783-8. Review. PubMed PMID: 17173495. 15: Epstein M. Lercanidipine: a novel dihydropyridine calcium-channel blocker. Heart Dis. 2001 Nov-Dec;3(6):398-407. Review. PubMed PMID: 11975824. 16: Tocci G, Palano F, Pagannone E, Chin D, Ferrucci A, Volpe M. Fixed-combination therapies in hypertension management: focus on enalapril/lercanidipine. Expert Rev Cardiovasc Ther. 2009 Feb;7(2):115-23. doi: 10.1586/14779072.7.2.115. Review. PubMed PMID: 19210207. 17: Barrios V, Escobar C, Echarri R. Fixed combinations in the management of hypertension: perspectives on lercanidipine-enalapril. Vasc Health Risk Manag. 2008;4(4):847-53. Review. PubMed PMID: 19066001; PubMed Central PMCID: PMC2597757. 18: Pruijm MT, Maillard MP, Burnier M. Patient adherence and the choice of antihypertensive drugs: focus on lercanidipine. Vasc Health Risk Manag. 2008;4(6):1159-66. Review. PubMed PMID: 19337529; PubMed Central PMCID: PMC2663443. 19: Beckey C, Lundy A, Lutfi N. Lercanidipine in the treatment of hypertension. Ann Pharmacother. 2007 Mar;41(3):465-73. Epub 2007 Mar 6. Review. PubMed PMID: 17341540. 20: Borghi C. Lercanidipine in hypertension. Vasc Health Risk Manag. 2005;1(3):173-82. Review. PubMed PMID: 17319103; PubMed Central PMCID: PMC1993952. |
PubChem Compound | 65866 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume